molecular formula C14H16N2O3 B7501113 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one

4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one

Número de catálogo B7501113
Peso molecular: 260.29 g/mol
Clave InChI: GBIYMHZGWDURQP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one, also known as ODQ, is a potent and selective inhibitor of soluble guanylate cyclase (sGC) that has been widely used in scientific research. sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key signaling molecule involved in many physiological processes. ODQ has been used to study the role of cGMP in various cellular and physiological functions, including vasodilation, platelet aggregation, neurotransmission, and apoptosis.

Mecanismo De Acción

4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one inhibits sGC by binding to the heme moiety of the enzyme, which is essential for its catalytic activity. This results in the inhibition of cGMP production and downstream signaling. 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one is a potent and selective inhibitor of sGC, with no significant effects on other enzymes or receptors.
Biochemical and Physiological Effects:
4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has been shown to have a wide range of biochemical and physiological effects, depending on the specific system being studied. In general, 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one inhibits the production of cGMP and downstream signaling, which can lead to a variety of effects depending on the specific biological process involved. Some of the effects of 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one include:
- Inhibition of vasodilation and blood pressure regulation
- Inhibition of platelet aggregation and thrombosis
- Inhibition of neurotransmitter release and synaptic transmission
- Induction of apoptosis in cancer cells

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one is a valuable tool for investigating the role of cGMP in various biological processes, as it is a potent and selective inhibitor of sGC. One of the major advantages of 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one is its specificity, as it does not affect other enzymes or receptors. This allows researchers to selectively target the cGMP pathway and investigate its specific role in various physiological processes.
However, there are also some limitations to the use of 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one in lab experiments. One of the major limitations is its potency, as 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one is a very potent inhibitor of sGC and can completely block cGMP production at low concentrations. This can make it difficult to determine the optimal concentration of 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one to use in experiments, as too high a concentration can lead to non-specific effects.
Another limitation of 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one is its stability, as it is prone to degradation and can be affected by factors such as pH and temperature. This can make it difficult to store and handle 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one, and can also affect its potency and specificity in experiments.

Direcciones Futuras

There are many potential future directions for research involving 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one and the cGMP pathway. Some of these include:
- Investigating the role of cGMP in other physiological processes, such as immune function and inflammation
- Developing new drugs that target the cGMP pathway for the treatment of hypertension, thrombosis, and other diseases
- Studying the effects of 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one in combination with other drugs or treatments, to determine potential synergistic effects
- Developing new methods for synthesizing 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one with improved yields and stability
- Investigating the effects of 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one on different isoforms of sGC, to determine potential differences in specificity and potency.

Métodos De Síntesis

4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one can be synthesized by reacting 2-nitrophenylhydrazine with ethyl acetoacetate to obtain 2-(2-nitrophenyl)hydrazine. This compound is then reacted with 2-chloroacetyl-1,3-dihydroquinoxalin-4(1H)-one in the presence of a base such as sodium hydroxide to obtain 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one. The synthesis of 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one is relatively straightforward and can be performed in a few steps with moderate yields.

Aplicaciones Científicas De Investigación

4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has been widely used in scientific research as a tool to investigate the role of cGMP in various biological processes. One of the major applications of 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one is in the study of vascular function and blood pressure regulation. 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has been shown to inhibit the vasodilatory effects of nitric oxide (NO), a key regulator of vascular tone, by blocking the production of cGMP. This has led to the discovery of new pathways involved in blood pressure regulation and the development of new drugs for hypertension.
4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has also been used to study the role of cGMP in platelet aggregation and thrombosis. 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one inhibits the activation of platelets by blocking the production of cGMP, which is a potent inhibitor of platelet aggregation. This has led to the development of new antiplatelet drugs that target the cGMP pathway.

Propiedades

IUPAC Name

4-(oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-13-9-16(12-4-2-1-3-11(12)15-13)14(18)10-5-7-19-8-6-10/h1-4,10H,5-9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIYMHZGWDURQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.